2-Hydroxy-1-(4-methylphenyl)propan-1-one
Overview
Description
2-Hydroxy-1-(4-methylphenyl)propan-1-one, also known as this compound, is an organic compound with the molecular formula C10H12O2. It is a derivative of propiophenone and is characterized by the presence of a hydroxy group and a methyl group attached to the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-methylphenyl)propan-1-one can be achieved through several methods. One common method involves the reaction of 4-methylacetophenone with formaldehyde and a base, followed by hydrolysis. The reaction conditions typically include:
Reagents: 4-methylacetophenone, formaldehyde, base (e.g., sodium hydroxide)
Solvent: Water or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), catalysts (FeCl3)
Major Products Formed
Oxidation: 2-Oxo-1-(4-methylphenyl)propan-1-one
Reduction: 2-Hydroxy-1-(4-methylphenyl)propan-1-ol
Substitution: 2-Hydroxy-1-(4-nitrophenyl)propan-1-one, 2-Hydroxy-1-(4-chlorophenyl)propan-1-one
Scientific Research Applications
2-Hydroxy-1-(4-methylphenyl)propan-1-one is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and coatings due to its photoinitiating properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(4-methylphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-(4-methoxyphenyl)propan-1-one: Similar structure with a methoxy group instead of a methyl group.
2-Hydroxy-2-methylpropiophenone: Similar structure with an additional methyl group on the carbon adjacent to the hydroxy group.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Similar structure with an additional hydroxyethoxy group.
Uniqueness
2-Hydroxy-1-(4-methylphenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxy and methyl groups provide a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
Properties
IUPAC Name |
2-hydroxy-1-(4-methylphenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGZGQZJVSELKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935072 | |
Record name | 2-Hydroxy-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15482-26-5 | |
Record name | 2-Hydroxy-1-(4-methylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15482-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propiophenone, 2-hydroxy-4'-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015482265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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